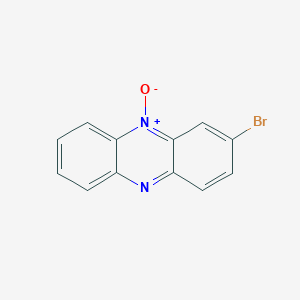

2-Bromophenazine 10-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromophenazine 10-oxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and have been extensively studied for their antimicrobial, antitumor, and antioxidant properties

準備方法

The synthesis of 2-Bromophenazine 10-oxide typically involves the bromination of phenazine followed by oxidation. One common method is the Wohl–Aue method, which involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by oxidative cyclization . Industrial production methods may involve the use of palladium-catalyzed N-arylation and multicomponent approaches to achieve higher yields and purity .

化学反応の分析

2-Bromophenazine 10-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxides.

Reduction: Reduction of the N-oxide moiety can yield 2-Bromophenazine.

Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include sodium hypochlorite for oxidation and sodium methoxide for substitution . Major products formed from these reactions include 2-Bromophenazine and its various oxides.

科学的研究の応用

2-Bromophenazine 10-oxide is a bromophenazine compound that has demonstrated potent antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis . Research indicates that it is part of a class of small molecules with a detailed structure-activity relationship, making it valuable for developing new antibacterial agents .

Antibacterial Applications

Pseudomonas competition strategies using redox-active phenazines have identified this compound as a novel antibacterial lead against Staphylococcus aureus and Staphylococcus epidermidis . A library of 27 phenazine compounds was synthesized and evaluated, resulting in the identification of several bromophenazines with potent antibacterial activity . The most potent analogue had a minimum inhibitory concentration (MIC) of 0.78–1.56 μM, or 0.31–0.62 μg mL−1, against S. aureus and S. epidermidis, and it proved to be 32- to 64-fold more potent than the phenazine antibiotic pyocyanin in head-to-head MIC experiments .

Synergistic Effects

Phenazines, including this compound, may have a synergistic effect when combined with other agents. For example, one study found a synergic effect against Methicillin-resistant Staphylococcus aureus (MRSA) strains when a phenazine-type metabolite was combined with silver nanoparticles produced by Fusarium oxysporum .

Biofilm Eradication

作用機序

The mechanism of action of 2-Bromophenazine 10-oxide involves its redox properties. It acts as an electron donor in electron transfer reactions, which can lead to the production of reactive oxygen species like hydrogen peroxide . These reactive oxygen species can damage bacterial cell walls, leading to their antibacterial effects .

類似化合物との比較

2-Bromophenazine 10-oxide can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.

Clofazimine: Used as an antituberculosis agent.

Pyocyanin: A phenazine antibiotic with antibacterial properties.

The uniqueness of this compound lies in its enhanced redox properties and its ability to form reactive oxygen species, making it a potent antibacterial agent .

生物活性

2-Bromophenazine 10-oxide is a compound within the phenazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Antimicrobial Activity

Phenazines, including this compound, are known for their antimicrobial properties . Recent studies have demonstrated that bromophenazine derivatives exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 2-Bromophenazine Derivatives

| Compound | Bacterial Strain | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5.2 | Inhibition of biofilm formation |

| This compound | Escherichia coli | 7.4 | Disruption of cell membrane integrity |

| Phenazine-1-carboxylic acid | Bacillus subtilis | 4.0 | Targeting DNA gyrase |

The above table summarizes the IC50 values indicating the concentration required to inhibit bacterial growth by 50%. The mechanism of action primarily involves disruption of cellular processes, including biofilm formation and membrane integrity.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.

Case Study: Anticancer Mechanism

In a study by Gorantla et al., it was found that phenazine derivatives, including this compound, exhibited cytotoxic effects on HeLa and MCF-7 cancer cell lines. The study reported:

- IC50 Values :

- HeLa: 20 µg/mL

- MCF-7: 24 µg/mL

- Mechanism : Induction of reactive oxygen species (ROS) leading to activation of caspase-3 and downregulation of anti-apoptotic proteins (Bcl-2 family proteins) .

Neuroprotective and Other Activities

Beyond antimicrobial and anticancer properties, phenazines have shown potential in neuroprotection and antioxidant activities. Research indicates that certain derivatives can protect neuronal cells from oxidative stress, contributing to their therapeutic potential in neurodegenerative diseases.

特性

CAS番号 |

3224-57-5 |

|---|---|

分子式 |

C12H7BrN2O |

分子量 |

275.10 g/mol |

IUPAC名 |

2-bromo-10-oxidophenazin-10-ium |

InChI |

InChI=1S/C12H7BrN2O/c13-8-5-6-10-12(7-8)15(16)11-4-2-1-3-9(11)14-10/h1-7H |

InChIキー |

KKDCLOSFPWLFLS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=[N+]2[O-])Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。